molecular formula C6H3Cl2F2NO B13095505 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol

2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol

Cat. No.: B13095505
M. Wt: 213.99 g/mol
InChI Key: QESNMUUJLFQZQT-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol is a halogenated pyridine derivative intended for research and development purposes only. This compound is not for diagnostic or therapeutic use. Compounds with this specific pyridine scaffold, featuring chloro and fluoroalkyl substituents, are valuable intermediates in organic synthesis . Structurally similar pyridine compounds are frequently employed in the discovery and synthesis of novel active ingredients . Research into analogous halogenated pyridines has shown their potential application in the development of pharmaceutical candidates, including central nervous system (CNS) agents, as related structures have been designed for blood-brain barrier penetration . Furthermore, such intermediates may be investigated for use in agrochemical research for the creation of new fungicides or pesticides, given that other dichloro- and trifluoromethyl-substituted pyridines are known to function in these roles . The presence of multiple halogen atoms and a hydroxyl group on the pyridine ring makes it a versatile synthon for further chemical modifications, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, to build more complex molecular architectures for biological testing . Researchers can utilize this compound as a key building block to explore new chemical spaces in medicinal and agrochemical chemistry.

Properties

Molecular Formula

C6H3Cl2F2NO

Molecular Weight

213.99 g/mol

IUPAC Name

2,6-dichloro-4-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H3Cl2F2NO/c7-3-1-2(6(9)10)4(12)5(8)11-3/h1,6,12H

InChI Key

QESNMUUJLFQZQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)O)C(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2,6-Dichloropyridine

A crucial precursor is 2,6-dichloropyridine , which serves as the scaffold for further functionalization. A patented method describes the chlorination of 2-chloropyridine in the liquid phase without catalysts at elevated temperatures (≥160 °C, preferably ≥180 °C), achieving high selectivity and yield of 2,6-dichloropyridine.

Parameter Details
Starting material 2-Chloropyridine
Reagent Chlorine gas
Phase Liquid phase
Catalyst None
Temperature ≥160 °C (preferably ≥180 °C)
Yield High, with improved purity
Notes Avoids by-products such as tar; purification involves neutralization, extraction, and fractional distillation

This method allows direct preparation of 2,6-dichloropyridine from 2-chloropyridine or mixtures containing 2,6-dichloropyridine, facilitating efficient scale-up.

Introduction of Difluoromethyl Group

The difluoromethyl group (-CF2H) at position 4 is typically introduced via nucleophilic or radical substitution reactions on a suitably functionalized pyridine intermediate. While specific direct methods for 2,6-dichloro-4-(difluoromethyl)pyridin-3-ol are scarce, general synthetic strategies involve:

  • Halogen exchange or substitution reactions using fluorinating agents or difluoromethylation reagents.
  • Use of dipolar aprotic solvents to facilitate nucleophilic substitution reactions on halogenated pyridines.
  • Controlled reaction temperatures to minimize side reactions and by-products.

Synthesis of 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol

Multi-step Organic Synthesis Route

The synthesis of the target compound generally follows a multi-step pathway:

  • Starting from 2,6-dichloropyridine , introduce the difluoromethyl group at the 4-position via selective substitution reactions.
  • Hydroxylation at the 3-position to form the pyridin-3-ol functionality, often via oxidation or substitution of a suitable precursor such as a formyl or methoxy group.
  • Purification through chromatographic techniques or crystallization to isolate the pure compound.

The hydroxyl group can be introduced by oxidation of an intermediate 2,6-dichloro-3-substituted pyridine, for example, 2,6-dichloro-3-formylpyridine, which itself can be prepared by oxidation of 2,6-dichloropyridin-3-yl methanol using reagents like Dess-Martin periodinane or pyridinium chlorochromate.

Step Reagents/Conditions Yield (%) Notes
Oxidation of 2,6-dichloropyridin-3-yl methanol to 2,6-dichloro-3-formylpyridine Dess-Martin periodinane in dichloromethane at 20-26 °C for 2 h 80 Quenched with Na2S2O3, extraction and drying steps
Alternative oxidation Pyridinium chlorochromate in dichloromethane for 2 h 66 Filtration through Celite and silica gel

Difluoromethylation Techniques

Difluoromethylation at the 4-position may involve:

  • Use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfonates under palladium-catalyzed coupling conditions.
  • Radical difluoromethylation under photochemical or thermal initiation.
  • Nucleophilic substitution of a halogen at the 4-position with difluoromethyl nucleophiles.

While detailed experimental procedures are often proprietary or unpublished, general synthetic chemistry literature supports these approaches for introducing difluoromethyl groups on heteroaromatic rings.

Reaction Conditions and Optimization

  • Temperature Control: Elevated temperatures (≥160 °C) favor selective chlorination and fluorination steps while minimizing side products.
  • Solvent Choice: Dipolar aprotic solvents such as N-methylpyrrolidone (NMP) are preferred for halogen exchange and fluorination reactions due to their ability to dissolve reagents and stabilize intermediates.
  • Catalyst Use: Some steps proceed efficiently without catalysts (e.g., chlorination of 2-chloropyridine), while others may require palladium-based catalysts for coupling reactions.
  • Purification: Multi-stage purification including neutralization, solvent extraction, and fractional distillation or chromatographic purification is essential for obtaining high purity compounds.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Notes
2,6-Dichloropyridine synthesis Chlorination of 2-chloropyridine, 160-180 °C, no catalyst High Liquid phase reaction, high selectivity
Oxidation to 2,6-dichloro-3-formylpyridine Dess-Martin periodinane, CH2Cl2, 20-26 °C 80 Mild oxidation, quenched with Na2S2O3
Alternative oxidation Pyridinium chlorochromate, CH2Cl2, 2 h 66 Filtration through Celite and silica gel
Difluoromethylation at 4-position Difluoromethyl iodide or sulfonates, Pd-catalyst, aprotic solvent Variable Radical or nucleophilic substitution methods

Research Findings and Considerations

  • The selective chlorination of pyridine derivatives at the 2 and 6 positions can be achieved efficiently without catalysts, reducing by-products and simplifying purification.
  • Difluoromethylation remains a challenging step requiring careful choice of reagents and conditions to avoid over-fluorination or side reactions.
  • The hydroxylation at the 3-position is commonly performed via oxidation of alcohol or formyl precursors, with Dess-Martin periodinane offering higher yields and milder conditions compared to chromium-based oxidants.
  • Use of dipolar aprotic solvents such as NMP enhances reaction rates and yields in halogen exchange and fluorination reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different hydroxylated or dehydroxylated products.

Scientific Research Applications

2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol is a chemical compound with a molecular weight of approximately 197.99 g/mol. The compound has a pyridine ring with chlorine atoms at the 2 and 6 positions, a difluoromethyl group at the 4 position, and a hydroxyl group at the 3 position. The structure of the compound contributes to its chemical properties and applications in pharmaceuticals and agrochemicals.

Potential Applications

  • Pharmaceuticals 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol can be used as a building block for synthesizing bioactive compounds. Pyridine derivatives are often explored for their pharmacological activities, including anti-inflammatory, antifungal, and antibacterial effects.
  • Agrochemicals It can potentially be used as a pesticide or herbicide.

Chemical Properties and Reactivity

The hydroxyl group can participate in hydrogen bonding and may undergo reactions typical of alcohols, such as dehydration or substitution reactions. The difluoromethyl group enhances lipophilicity and can engage in nucleophilic substitutions. The chlorine atoms can be replaced through nucleophilic aromatic substitution reactions, making this compound versatile for further chemical modifications.

Research into the biological activity of 2,6-dichloro-4-(difluoromethyl)pyridin-3-ol suggests potential antimicrobial properties due to its structural similarities with other biologically active pyridine derivatives. Further studies are needed to elucidate specific biological targets and mechanisms of action for this compound.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6-(Difluoromethyl)pyridin-3-ol hydrochloride

  • Structure : Pyridine core with a difluoromethyl group at position 6 and hydroxyl at position 3.
  • Key Differences : Lacks chlorine substituents at positions 2 and 6, reducing steric hindrance and electrophilic character.

2,6-Dichloro-4-(trifluoromethyl)pyridin-3-ol Derivatives

  • Structure : Trifluoromethyl (–CF₃) at position 4 instead of difluoromethyl (–CF₂H).
  • Impact of –CF₃ vs. –CF₂H: Electron-Withdrawing Effect: –CF₃ is stronger, increasing the compound’s electrophilicity and oxidative stability .

Pyrazole Derivatives

Fipronil

  • Structure: 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile.
  • Key Differences : Pyrazole core instead of pyridine; –CF₃ at position 4.
  • Bioactivity : Broad-spectrum insecticide targeting GABA receptors. The trifluoromethyl group enhances binding affinity to insecticidal targets compared to –CF₂H analogs .
  • Metabolism : –CF₃ resists oxidative degradation better than –CF₂H, contributing to environmental persistence .

Pyriprole

  • Structure: 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-[(difluoromethyl)thio]-5-[(2-pyridinylmethyl)amino]-1H-pyrazole-3-carbonitrile.
  • Key Features : Combines –CF₃ on the phenyl ring with a –CF₂S– group.
  • Activity : Insecticidal efficacy attributed to sulfur-containing substituents, which improve systemic distribution .

Phenyl-Substituted Analogs

Pyridalyl

  • Structure : 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl ether with a pyridyloxypropyl group.
  • Comparison : Shares 2,6-dichloro substitution but incorporates ether linkages and trifluoromethylpyridine moieties.
  • Application : Insecticide with low mammalian toxicity; highlights the role of halogenation in target specificity .

Biological Activity

2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol is a pyridine derivative that has garnered interest due to its potential biological activities. This compound features a pyridine ring substituted with two chlorine atoms and a difluoromethyl group, which contribute to its unique chemical properties and potential applications in pharmaceuticals and agrochemicals. Despite limited research specifically targeting its biological activity, existing studies suggest various pharmacological effects, including antimicrobial properties.

The molecular formula of 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol is C7H4Cl2F2N1OC_7H_4Cl_2F_2N_1O with a molecular weight of approximately 197.99 g/mol. The structure allows for various chemical reactions due to the presence of functional groups such as hydroxyl, difluoromethyl, and dichloro substituents. These groups enhance lipophilicity and reactivity, making the compound suitable for further chemical modifications.

Antimicrobial Properties

Research indicates that compounds with similar structures to 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol exhibit antimicrobial activities. The structural similarities with other biologically active pyridine derivatives suggest potential efficacy against various pathogens. For instance, pyridine derivatives have been explored for their antibacterial properties against resistant strains such as Staphylococcus aureus .

Compound Target Organism MIC (μg/mL) Reference
2,6-Dichloro-4-(difluoromethyl)pyridin-3-olStaphylococcus aureusTBD
Similar Pyridine DerivativeEscherichia coli10

The mechanism of action for 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol is not fully elucidated; however, it is hypothesized that the compound may interact with bacterial enzymes or receptors, modulating their activity and inhibiting growth. The hydroxyl group may participate in hydrogen bonding with biological targets, while the difluoromethyl group could enhance binding affinity due to increased lipophilicity .

Case Studies

A notable study examined the synthesis and biological evaluation of pyridine derivatives including 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol. The results indicated promising antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .

Another investigation focused on the synthesis of related compounds that demonstrated selective activity against Chlamydia, suggesting that structural features similar to those found in 2,6-Dichloro-4-(difluoromethyl)pyridin-3-ol could be leveraged for developing new antimicrobial agents .

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